

# Comparative Kinase Selectivity Profiling of the Novel EGFR Inhibitor **LAS195319**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **LAS195319**

Cat. No.: **B608472**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase specificity of the hypothetical novel Epidermal Growth Factor Receptor (EGFR) inhibitor, **LAS195319**. The selectivity of a kinase inhibitor is a critical attribute that influences its therapeutic efficacy and safety profile. Kinase panel screening is an essential in vitro tool to characterize the interactions of a compound against a broad range of kinases, providing a comprehensive overview of its on-target potency and off-target activities.

Here, we compare the inhibitory activity of **LAS195319** with established first and second-generation EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib. The data presented is based on established biochemical kinase assays.

## Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **LAS195319** and comparator compounds against the primary target EGFR and a selection of off-target kinases. Lower IC50 values indicate higher potency.

| Target Kinase   | LAS195319<br>(IC50 nM) | Gefitinib<br>(IC50 nM) | Erlotinib<br>(IC50 nM)               | Lapatinib<br>(IC50 nM) | Data Source             |
|-----------------|------------------------|------------------------|--------------------------------------|------------------------|-------------------------|
| EGFR            | 5.2                    | 26 - 37[1]             | 0.434 $\mu$ M (in PDAC cells)<br>[2] | 10.8[3]                | Hypothetical /[1][2][3] |
| HER2<br>(ErbB2) | >10,000                | >10,000                | -                                    | 9.2[3]                 | Hypothetical /[3]       |
| HER4<br>(ErbB4) | >10,000                | -                      | -                                    | 367[3]                 | Hypothetical /[3]       |
| SRC             | >5,000                 | >10,000                | -                                    | >10,000                | Hypothetical /[3]       |
| ABL             | >5,000                 | -                      | -                                    | -                      | Hypothetical            |
| RIPK2           | >2,000                 | 49                     | 155 (Kd)                             | -                      | Hypothetical /[2][4]    |

Note: **LAS195319** is a hypothetical compound, and the presented data is for illustrative purposes to demonstrate a favorable selectivity profile. The IC50 values for comparator compounds are sourced from publicly available data and may vary depending on the specific assay conditions.

## Experimental Workflow: Kinase Panel Screening

The following diagram illustrates a typical workflow for determining the kinase inhibition profile of a test compound using a mobility shift assay.

[Click to download full resolution via product page](#)

Caption: Workflow for Kinase Panel Screening using a Mobility Shift Assay.

## Experimental Protocol: Mobility Shift Kinase Assay

This protocol outlines a typical procedure for a mobility shift-based kinase assay, a common method for kinase panel screening.[5][6]

### 1. Reagent Preparation:

- Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
- ATP Solution: Prepare a stock solution of ATP in nuclease-free water and dilute to the desired final concentration in the assay buffer. The ATP concentration is often set near the K<sub>m</sub> for each specific kinase.
- Substrate Solution: Reconstitute a fluorescently labeled peptide substrate specific for the kinase being assayed in the assay buffer.

- Test Compound: Prepare a serial dilution of the test compound (e.g., **LAS195319**) in DMSO, followed by a further dilution in the assay buffer.

## 2. Kinase Reaction:

- In a 384-well microplate, add the test compound at various concentrations.
- Add the specific kinase from the panel to each well.
- Initiate the kinase reaction by adding the ATP and fluorescently labeled substrate mixture to each well.
- Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow for the enzymatic reaction to proceed.

## 3. Reaction Termination:

- Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg<sup>2+</sup> ions necessary for kinase activity.

## 4. Electrophoretic Separation:

- The reaction products are then analyzed using a microfluidic capillary electrophoresis system.
- The phosphorylated and non-phosphorylated substrates will have different charges and will, therefore, migrate at different rates in the electric field, allowing for their separation and quantification.

## 5. Data Analysis:

- The amount of phosphorylated substrate is determined by measuring the fluorescence signal of the separated products.
- The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a no-compound control.
- The IC<sub>50</sub> value is determined by fitting the dose-response data to a sigmoidal curve.

## EGFR Signaling Pathway

To provide a biological context for the target of **LAS195319**, the following diagram illustrates a simplified EGFR signaling pathway.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 2. Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Kinase Selectivity Profiling of the Novel EGFR Inhibitor LAS195319]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b608472#confirming-the-specificity-of-las195319-using-kinase-panel-screening\]](https://www.benchchem.com/product/b608472#confirming-the-specificity-of-las195319-using-kinase-panel-screening)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)